BenchChemオンラインストアへようこそ!

QL-IX-55

mTOR signaling TORC2 inhibition kinase inhibitor screening

QL-IX-55 is a benzonaphthyridinone ATP-competitive mTORC1/2 inhibitor with IC50 <50 nM for both complexes. Unlike rapalogs, it potently inhibits TORC2-dependent transcription and AKT Ser473 phosphorylation. With a 1 nM EC50 in p53-deficient MEF cells, it enables maximal target engagement at low concentrations, minimizing solvent artifacts. The compound demonstrates reduced sensitivity to mTOR gatekeeper mutations, making it the preferred chemical probe for cross-species mTOR validation studies.

Molecular Formula C24H14F4N4O
Molecular Weight 450.4 g/mol
CAS No. 1223002-54-7
Cat. No. B1139353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQL-IX-55
CAS1223002-54-7
Synonyms9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one
Molecular FormulaC24H14F4N4O
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C3C=CC(=O)N(C3=C2C=C1C4=CN=C(C=C4)N)C5=CC(=C(C=C5)F)C(F)(F)F
InChIInChI=1S/C24H14F4N4O/c25-19-5-4-16(10-18(19)24(26,27)28)32-22(33)8-3-15-12-30-20-6-1-13(9-17(20)23(15)32)14-2-7-21(29)31-11-14/h1-12H,(H2,29,31)
InChIKeyMXRMEHBVJBSIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (CAS 1223002-54-7): ATP-Competitive mTORC1/2 Inhibitor for Kinase Signaling Research and Probe Development


9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one, also designated as QL-IX-55, is a selective ATP-competitive inhibitor of the mammalian target of rapamycin complexes 1 and 2 (mTORC1 and mTORC2) [1]. This compound belongs to the benzonaphthyridinone class of kinase inhibitors and demonstrates potent biochemical inhibition of both TOR complex 1 and 2, as established through immunoprecipitation (IP) kinase assays (IC50 <50 nM) and cellular assays measuring substrate YPK1 phosphorylation [2]. The compound is characterized by a molecular weight of 450.39 g/mol and the molecular formula C24H14F4N4O [3].

Why Generic mTOR Inhibitor Substitution Fails: Critical Differentiation of 9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one from First-Generation and Pan-Kinase Alternatives


First-generation mTOR inhibitors such as rapamycin and its analogs (rapalogs) are allosteric inhibitors that exclusively target mTORC1, leaving mTORC2 signaling intact and often triggering compensatory feedback activation of upstream pathways including PI3K-AKT [1]. In contrast, 9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (QL-IX-55) acts as an ATP-competitive inhibitor capable of potently inhibiting both mTORC1 and mTORC2, including TORC2-dependent transcription—a function rapamycin cannot suppress [2]. Furthermore, substitution with structurally related benzonaphthyridinone analogs introduces substantial variability in cellular potency: direct comparator data from identical assay conditions reveal EC50 values ranging from 1 nM to >300 nM across this chemical series, driven by specific substituent effects at the 1- and 9-positions [3]. These quantitative differences render generic substitution scientifically invalid without explicit experimental validation.

Quantitative Evidence Guide for 9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one: Comparative Differentiation Data for Scientific Procurement Decisions


Dual mTORC1/mTORC2 Biochemical Inhibition Versus Rapamycin: Quantitative IP Kinase Assay Comparison for 9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one

QL-IX-55 demonstrates potent biochemical inhibition of both TORC1 and TORC2, in direct contrast to rapamycin which inhibits only TORC1 allosterically. In immunoprecipitation kinase assays using Saccharomyces cerevisiae, QL-IX-55 exhibited an IC50 <50 nM against both complexes, whereas rapamycin showed no inhibitory activity against TORC2-dependent phosphorylation events under identical conditions [1].

mTOR signaling TORC2 inhibition kinase inhibitor screening yeast model

Cellular mTOR Inhibition Potency: 1 nM EC50 in p53-Deficient MEF Cells for 9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one Compared to Structural Analogs

In p53-deficient mouse embryonic fibroblasts (MEFs), QL-IX-55 inhibits mTOR-mediated phosphorylation of S6K1 at Thr389 with an EC50 of 1 nM, as measured by immunoblotting [1]. Under identical assay conditions, structurally related benzonaphthyridinone analogs exhibit significantly reduced potency: 1-(4-fluoro-3-methylphenyl)-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-2(1H)-one (CHEMBL1765610) demonstrates an EC50 of 10 nM [2], 1-(3,4-difluorophenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one (CHEMBL1765710) exhibits an EC50 of 5 nM [3], and 9-(benzo[b]thiophen-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (CHEMBL1259031) shows minimal activity with an IC50 >300 nM [4].

cellular pharmacology mTORC1 signaling S6K1 phosphorylation benzonaphthyridinone SAR

Structural Basis for Gatekeeper Residue Compatibility: QL-IX-55 Versus BEZ235 in mTOR Active Site Modeling for 9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one

Homology modeling of the mTOR active site based on PI3Kγ structure reveals a critical differentiation in gatekeeper residue accommodation. QL-IX-55, due to its smaller molecular footprint, does not sense the isoleucine gatekeeper residue in mTOR and can accommodate both wild-type and mutant alleles. In contrast, the dual PI3K/mTOR inhibitor BEZ235 exhibits a steric clash with the isoleucine gatekeeper that is exacerbated by mutation to leucine [1]. This structural distinction translates to functional consequences: in cellular growth assays with analog-sensitive TOR2 alleles, as-TOR2 shows significantly greater sensitivity to BEZ235 than wild-type TOR2, whereas the smaller QL-IX-55 maintains consistent activity across gatekeeper variants [1].

kinase inhibitor design gatekeeper residue molecular modeling resistance mutations

Human mTORC1 Biochemical Potency: 50 nM IC50 for 9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one in Direct Comparison to Yeast Ortholog Activity

QL-IX-55 exhibits species-conserved potency against mTORC1 orthologs. In biochemical assays, the compound demonstrates an IC50 of 50 nM against human mTORC1 and 50 nM against yeast TORC1, with enhanced potency against yeast TORC2 (IC50 10-50 nM) . This ortholog conservation stands in contrast to allosteric inhibitors like rapamycin, which show species-specific activity profiles and are inactive against yeast TORC2 [1].

mTORC1 inhibition species ortholog comparison biochemical assay ATP-competitive inhibitor

Validated Research Applications for 9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one: Evidence-Based Use Cases for Scientific and Industrial Procurement


TORC2-Dependent Signaling Dissection in Yeast and Mammalian Systems

This compound is uniquely suited for studies requiring simultaneous inhibition of both TORC1 and TORC2, particularly for dissecting TORC2-dependent signaling events that are insensitive to rapamycin. The demonstrated IC50 <50 nM in IP kinase assays against both complexes and the ability to inhibit TORC2-dependent transcription [1] make this compound the appropriate selection over rapamycin for any investigation of mTORC2-mediated phosphorylation cascades, including AKT Ser473 phosphorylation and YPK1 substrate regulation.

High-Potency Cellular mTOR Inhibition in p53-Deficient Cancer Models

For cell-based studies in p53-deficient systems, the 1 nM EC50 in MEF cells [1] positions this compound as the highest-potency option among structurally characterized benzonaphthyridinone analogs. Researchers studying mTOR signaling in p53-null or p53-mutant cancer cell lines should select this compound to achieve maximal target engagement at lower concentrations, thereby minimizing solvent-related artifacts and reducing total compound consumption in large-scale screening campaigns.

Gatekeeper Mutation Profiling and Resistance Mechanism Studies

The compound's demonstrated compatibility with the mTOR isoleucine gatekeeper residue, contrasting with BEZ235's steric clash [1], supports its use in studies profiling kinase domain mutations that confer resistance to ATP-competitive inhibitors. Investigators developing or validating analog-sensitive kinase alleles or screening for resistance-conferring mutations should prioritize this compound as a control inhibitor with reduced gatekeeper sensitivity, enabling cleaner interpretation of mutation-dependent pharmacological effects.

Cross-Species mTOR Pharmacology Bridging Yeast Genetics to Mammalian Cell Biology

The conserved 50 nM potency against both human mTORC1 and yeast TORC1, combined with enhanced activity against yeast TORC2 (10-50 nM) [1], validates this compound for translational studies that leverage yeast genetic tools to inform mammalian target validation. This cross-species consistency is not shared by rapamycin, which exhibits species-specific activity and lacks TORC2 inhibition, making QL-IX-55 the preferred chemical probe for experiments that require parallel genetic and pharmacological interrogation across yeast and mammalian systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for QL-IX-55

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.